molecular formula C16H14N2O3S2 B6510299 4-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide CAS No. 896338-10-6

4-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Cat. No. B6510299
CAS RN: 896338-10-6
M. Wt: 346.4 g/mol
InChI Key: NKNVCYTZOUDESO-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide (MBTBA) is an organic compound belonging to the family of benzamides. It is a white crystalline solid with a molecular weight of 230.3 g/mol and a melting point of 102-104°C. MBTBA has been widely used in pharmaceutical and biomedical research due to its ability to act as a reversible inhibitor of enzymes, including proteases and kinases. In addition, MBTBA has been used to study the role of specific enzymes in biochemical and physiological processes.

Mechanism of Action

4-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide acts as a reversible inhibitor of enzymes, including proteases and kinases. The exact mechanism of action is not fully understood, however, it is thought to involve the binding of 4-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
4-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of proteases and kinases, which are enzymes involved in various biochemical and physiological processes. In addition, 4-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide has been shown to inhibit the activity of caspase-3, an enzyme involved in the apoptotic process. Furthermore, 4-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide has been shown to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

The use of 4-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide in laboratory experiments offers a number of advantages. Firstly, it is a reversible inhibitor, meaning that it can be used to study the role of specific enzymes without permanently inactivating them. Secondly, it is relatively easy to synthesize and is commercially available. However, there are some limitations to the use of 4-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide in laboratory experiments. For example, it is not very soluble in water and therefore may not be suitable for certain types of experiments. In addition, it is relatively expensive and may not be cost-effective for some experiments.

Future Directions

There are a number of potential future directions for research involving 4-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide. Firstly, further research is needed to better understand the exact mechanism of action of 4-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide. In addition, further research is needed to explore the potential therapeutic applications of 4-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide, such as its use as an inhibitor of proteases and kinases involved in various diseases. Furthermore, further research is needed to investigate the potential of 4-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide as an inhibitor of signal transduction pathways. Finally, further research is needed to explore the potential of 4-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide as an inhibitor of caspase-3 and other enzymes involved in apoptosis.

Synthesis Methods

4-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide can be synthesized by a two-step reaction. The first step involves the reaction of 2-methyl-1,3-benzothiazol-5-yl chloride with methanesulfonyl chloride in the presence of a base such as potassium carbonate. The second step involves the reaction of the resulting amide with benzoyl chloride in the presence of a base such as sodium hydroxide.

Scientific Research Applications

4-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide has been used in various scientific research applications. It has been used as a reversible inhibitor of enzymes, including proteases and kinases. In addition, 4-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide has been used to study the role of specific enzymes in biochemical and physiological processes. For example, it has been used to study the role of caspase-3 in apoptosis. Furthermore, 4-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide has been used to study the role of protein kinase C in signal transduction pathways.

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-10-17-14-9-12(5-8-15(14)22-10)18-16(19)11-3-6-13(7-4-11)23(2,20)21/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNVCYTZOUDESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbenzo[d]thiazol-5-yl)-4-(methylsulfonyl)benzamide

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